N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS2/c24-17(21-19-20-15-8-4-5-9-16(15)26-19)12-25-18-11-10-14(22-23-18)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBDJIBFCWQBCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the benzo[d]thiazole moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the pyridazine ring: The pyridazine ring can be synthesized via the reaction of hydrazine with a diketone or a similar precursor.
Coupling reaction: The final step involves coupling the benzo[d]thiazole derivative with the pyridazine derivative using a thioacetamide linker. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reaction conditions like reflux in an appropriate solvent (e.g., dichloromethane or dimethylformamide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action.
Industrial Applications: It could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole and pyridazine moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in the 6-phenylpyridazine substituent, distinguishing it from other benzothiazole-acetamide derivatives. Below is a comparison with key analogs:
Key Observations :
- Nitro groups (e.g., in compound 6d) improve electron-withdrawing effects, boosting antitumor activity via VEGFR-2 inhibition .
- Fluorinated benzyl ethers (e.g., 5i, 5j) enhance blood-brain barrier penetration, critical for anticonvulsant efficacy .
Example Comparison :
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes current knowledge about its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[d]thiazole moiety and a pyridazine derivative, which are known for their diverse pharmacological properties. The chemical formula is , and it possesses a molecular weight of 313.39 g/mol.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Enzyme Inhibition : Many benzothiazole derivatives have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain, potentially offering therapeutic effects in neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Activity : Some studies suggest that this compound may disrupt cellular processes in bacteria by inhibiting specific enzymes involved in cell wall synthesis, such as DprE1, which is vital for Mycobacterium tuberculosis.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways .
In Vitro Studies
In vitro assays have demonstrated the inhibitory effects of this compound on various biological targets:
| Target | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase | 2.7 | |
| COX Enzymes | Not specified | |
| DprE1 (Mycobacterium tuberculosis) | Not specified |
Case Studies
- Alzheimer's Disease Research : A study focusing on acetylcholinesterase inhibitors found that similar compounds exhibited significant activity against AChE, suggesting potential applications in treating Alzheimer's disease . The binding interactions were elucidated through molecular docking studies.
- Antimicrobial Activity : Research on benzothiazole derivatives indicated promising results against Mycobacterium tuberculosis, highlighting the potential of these compounds in developing new antibacterial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the Benzothiazole Ring : Variations in substituents can enhance or diminish enzyme inhibition potency.
- Pyridazine Derivatives : The phenyl group attached to the pyridazine ring also plays a critical role in modulating biological activity.
Q & A
Q. Basic Troubleshooting :
- Use anhydrous conditions and degassed solvents to prevent oxidation of thiols.
- Optimize stoichiometry (1:1.1 ratio of acetamide to thiol) and add bases (e.g., K₂CO₃) to scavenge HCl .
Advanced Strategies :
Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. 8 hours) and improves yields by 15–20% . Purification via flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC resolves byproducts .
What computational methods are used to predict the compound’s reactivity and binding modes?
Basic DFT Applications :
Density functional theory (DFT) calculates HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the pyridazine ring’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .
Advanced MD Simulations :
Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-protein stability. For CK1 inhibitors, RMSD < 2 Å over 100 ns simulations confirms stable binding . QSAR models correlate logP values with antibacterial IC₅₀ (R² = 0.89) .
How do researchers reconcile discrepancies in biological activity across analogs?
Case Study :
While 6-nitrobenzothiazole derivatives show antidiabetic activity (IC₅₀ = 12.5 μM for α-glucosidase), 6-ethoxy analogs exhibit stronger anticancer effects (IC₅₀ = 8.2 μM in HT-29 cells). These differences arise from electron-withdrawing vs. electron-donating substituents altering redox potential .
Q. Methodological Approach :
- Use standardized assays (e.g., MTT for cytotoxicity, microdilution for antimicrobials).
- Validate target engagement via Western blotting (e.g., caspase-3 activation in apoptosis) .
What strategies are employed to manage reactive intermediates during synthesis?
Q. Handling Chloroacetyl Chloride :
Q. Stabilizing Thiols :
How are in vitro findings translated to in vivo models for therapeutic validation?
Q. Preclinical Workflow :
In vitro : MTT assays (e.g., IC₅₀ = 9.3 μM in HCT-116 cells) .
Pharmacokinetics : Microsomal stability assays (e.g., t₁/₂ > 2 hours in liver microsomes) .
In vivo : Xenograft models (e.g., 50 mg/kg/day oral dosing in BALB/c mice) with HPLC monitoring of plasma concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
